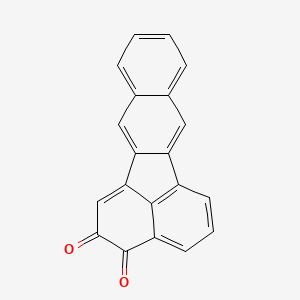
Benzo(k)fluoranthene-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo(k)fluoranthene-2,3-dione is an organic compound with the molecular formula C20H10O2. It is a derivative of benzo(k)fluoranthene, which is classified as a polycyclic aromatic hydrocarbon (PAH). This compound is known for its pale yellow crystalline appearance and is poorly soluble in most solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo(k)fluoranthene-2,3-dione typically involves the oxidation of benzo(k)fluoranthene. One common method is the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction is carried out at elevated temperatures to facilitate the oxidation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Benzo(k)fluoranthene-2,3-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the dione to its corresponding diol.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Halogenation using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of more oxidized derivatives such as carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Benzo(k)fluoranthene-2,3-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its interactions with biological macromolecules and its potential mutagenic effects.
Medicine: Investigated for its potential role in cancer research due to its structural similarity to other carcinogenic PAHs.
Industry: Used in the production of dyes, pigments, and other organic materials.
Mechanism of Action
The mechanism of action of benzo(k)fluoranthene-2,3-dione involves its interaction with cellular components. It can bind to DNA and form adducts, leading to mutations. The compound can also activate transcription factors such as the aryl hydrocarbon receptor (AhR), which in turn activates the expression of phase I and II xenobiotic metabolizing enzymes . These enzymes are involved in the detoxification and metabolic activation of the compound, leading to its toxic effects .
Comparison with Similar Compounds
Benzo(k)fluoranthene-2,3-dione is unique due to its specific dione functional group. Similar compounds include:
- Benzo(a)fluoranthene
- Benzo(b)fluoranthene
- Benzo(e)fluoranthene
- Benzo(j)fluoranthene
These compounds share structural similarities but differ in their specific functional groups and positions of substitution . This compound is distinct due to its specific oxidation state and reactivity .
Properties
CAS No. |
112575-91-4 |
|---|---|
Molecular Formula |
C20H10O2 |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
benzo[k]fluoranthene-4,5-dione |
InChI |
InChI=1S/C20H10O2/c21-18-10-17-16-9-12-5-2-1-4-11(12)8-15(16)13-6-3-7-14(19(13)17)20(18)22/h1-10H |
InChI Key |
VOEVTZTWLPIXSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C4=C5C3=CC(=O)C(=O)C5=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















